(2,2-Dibromovinyl)benzene
Overview
Description
(2,2-Dibromovinyl)benzene, also known as 1,1-dibromo-2-phenylethene, is an organic compound with the molecular formula C8H6Br2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-Dibromovinyl)benzene can be synthesized through the bromination of styrene derivatives. One common method involves the reaction of styrene with bromine in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dibromovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form (2-bromoethyl)benzene or other related compounds.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Substitution: Products like (2-bromoethyl)benzene.
Reduction: Products like (2-bromoethyl)benzene.
Oxidation: Products like epoxides or other oxidized derivatives.
Scientific Research Applications
(2,2-Dibromovinyl)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology:
Mechanism of Action
The mechanism of action of (2,2-Dibromovinyl)benzene involves its ability to participate in various chemical reactions due to the presence of the dibromoethenyl group. This group is highly reactive and can undergo nucleophilic substitution, reduction, and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dichlorovinyl)benzene: Similar structure but with chlorine atoms instead of bromine.
(2,2-Diiodovinyl)benzene: Similar structure but with iodine atoms instead of bromine.
(2,2-Difluorovinyl)benzene: Similar structure but with fluorine atoms instead of bromine
Uniqueness
(2,2-Dibromovinyl)benzene is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, making this compound more reactive in certain chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
2,2-dibromoethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVUSZHVURAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073471 | |
Record name | (2,2-dibromoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31780-26-4, 7436-90-0 | |
Record name | Dibromostyrene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2-dibromoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (2,2-dibromovinyl)benzene derivatives valuable starting materials in organic synthesis?
A1: this compound derivatives are highly versatile building blocks in organic synthesis due to the presence of the reactive gem-dibromovinyl group. This functionality allows for various transformations, including selective halogen exchange, palladium-catalyzed coupling reactions, and cyclization reactions. [, , , ]
Q2: Can you provide an example of a regioselective transformation using this compound derivatives?
A2: Researchers have successfully demonstrated the regioselective fluorination of this compound derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O). This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity, offering a valuable tool for introducing fluorine into complex molecules. []
Q3: How are palladium catalysts employed in reactions involving this compound derivatives?
A3: Palladium catalysts are instrumental in facilitating various coupling reactions with this compound derivatives. For instance, researchers have developed a one-pot, three-component approach to synthesize α-alkynyl indoles. This method utilizes o-bromo-(2,2-dibromovinyl)benzenes, terminal alkynes, and arylamines in the presence of a palladium catalyst. [, ]
Q4: Beyond α-alkynyl indoles, what other heterocycles can be synthesized using this compound derivatives?
A4: this compound derivatives have proven useful in constructing various other heterocycles. For example, researchers have synthesized 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, and 9H-pyrido[2,3-b]indoles through copper-catalyzed one-pot multicomponent cascade reactions involving this compound derivatives, aldehydes, and ammonia. The selectivity of the reaction can be controlled by adjusting the reaction conditions, highlighting the versatility of these compounds in heterocyclic chemistry. []
Q5: Are there any examples of this compound derivatives being used in the synthesis of natural products?
A5: Yes, the reactivity of this compound derivatives has been exploited in the total synthesis of natural products. Researchers have successfully employed protecting group strategies to control the reactivity of these compounds in domino coupling reactions with triarylbismuth reagents under palladium catalysis. This approach enabled the synthesis of various benzofuran-based natural products, including moracin M, cicerfuran, moracin D, moracin E, and chromene-fused benzofuran analogs. []
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